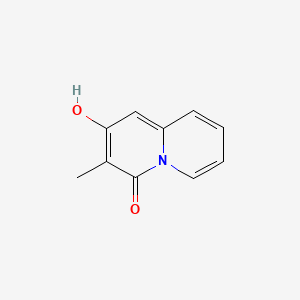
2-Hydroxy-3-methyl-4H-quinolizin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Hydroxy-3-methyl-4H-quinolizin-4-one, also known as this compound, is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.187. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Therapeutic Applications
-
Allergy Treatment :
- 2-Hydroxy-3-methyl-4H-quinolizin-4-one derivatives exhibit selective inhibitory activities against immunoglobulin E (IgE) formation. This property makes them promising candidates for treating allergic conditions such as bronchial asthma, allergic rhinitis, and atopic dermatitis. The compounds can be formulated into various pharmaceutical compositions for effective delivery .
- Anticancer Properties :
-
Enzymatic Synthesis :
- The compound has been synthesized using a one-pot enzymatic method involving multiple enzymes, which enhances the efficiency and specificity of its production. This approach not only facilitates the synthesis of this compound but also allows for the exploration of various derivatives with potential therapeutic effects .
Case Studies
- IgE Inhibition Studies :
- Anticancer Activity Assessment :
- Fluorescent Applications :
Properties
CAS No. |
15997-24-7 |
|---|---|
Molecular Formula |
C10H9NO2 |
Molecular Weight |
175.187 |
IUPAC Name |
2-hydroxy-3-methylquinolizin-4-one |
InChI |
InChI=1S/C10H9NO2/c1-7-9(12)6-8-4-2-3-5-11(8)10(7)13/h2-6,12H,1H3 |
InChI Key |
WEUKZGJVRMOHOK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C2C=CC=CN2C1=O)O |
Synonyms |
2-Hydroxy-3-methyl-quinolizin-4-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















